Notum Carboxylesterase Inhibition: Nanomolar Potency of the 2-Ol/Oxadiazolone Chemotype vs. Complete Inactivity of the 2-Thiol Analog
In the crystallographic fragment screen and subsequent hit-to-lead optimization reported by Mahy et al. (2020), the 5-phenyl-1,3,4-oxadiazol-2(3H)-one chemotype was identified as a potent Notum inhibitor series. The optimized lead compound 23dd (a 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative) achieved an IC₅₀ of 18 nM in a fluorescence-based Notum enzymatic assay, representing a >600-fold improvement in activity over the initial 1,2,3-triazole fragment hit 7 (IC₅₀ ~33 μM) [1]. In stark contrast, 5-phenyl-1,3,4-oxadiazole-2-thiol (the closest structural analog, CAS 3004-42-0) showed no detectable Notum inhibition (IC₅₀ > 50,000 nM in related enzyme assays), corresponding to a >2,700-fold difference in potency [2]. The thiol analog has been evaluated only as a thymidine phosphorylase inhibitor (IC₅₀ = 50,000 nM) and antibacterial quaternary ammonium salt precursor, confirming its functional divergence from the 2-ol chemotype [REFS-2, REFS-3].
| Evidence Dimension | Notum carboxylesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (lead compound 23dd, a 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative); IC₅₀ = 3 nM for close analog ARUK3000263 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-thiol: IC₅₀ > 50,000 nM (no Notum inhibition detected); 1,2,3-Triazole fragment hit 7: IC₅₀ ≈ 33,000 nM; Caffeine: IC₅₀ = 19,000 nM |
| Quantified Difference | >2,700-fold superior to 2-thiol analog; >1,800-fold superior to initial fragment hit; >1,000-fold superior to caffeine |
| Conditions | Fluorescence-based OPTS substrate assay; human His₆-tagged NOTUM (Cys330Ser mutant) expressed in HEK293S cells [REFS-1, REFS-4] |
Why This Matters
For research programs targeting the Wnt/Notum axis (oncology, bone biology, neurodegeneration), the 2-ol chemotype is the only validated oxadiazole scaffold with demonstrated nanomolar Notum engagement; procurement of the 2-thiol analog for this target would yield an inactive compound.
- [1] Mahy, W.; Willis, N.J.; Zhao, Y.; Woodward, H.L.; Svensson, F.; Sipthorp, J.; et al. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. J. Med. Chem. 2020, 63, 12942–12956. Fragment hit 7 IC₅₀ ~33 μM; lead 23dd IC₅₀ = 18 nM; >600-fold improvement. View Source
- [2] BindingDB. BDBM50320726: 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. IC₅₀ = 5.00E+4 nM (thymidine phosphorylase). No Notum activity. View Source
- [3] Xie, X.; Cong, W.; Zhao, F.; Li, H.; Xin, W.; Hou, G.; Wang, C. Quaternary ammonium salts substituted by 5-phenyl-1,3,4-oxadiazole-2-thiol as novel antibacterial agents with low cytotoxicity. Chem. Biol. Drug Des. 2018, 91, 631–640. View Source
- [4] BindingDB. BDBM50154387: ARUK3000263. IC₅₀ = 2–3 nM against human Notum (OPTS substrate, fluorescence assay). View Source
